PF-06409577
Übersicht
Beschreibung
PF-06409577 ist ein potenter und selektiver Aktivator der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK) β1-Isoform. Es wurde auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Stoffwechselstörungen untersucht, darunter nicht-alkoholische Fettlebererkrankung (NAFLD), Atherosklerose und diabetische Nephropathie .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von 5-Brom-6-chlor-indol ausgehenDas Endprodukt wird durch Reinigungs- und Kristallisationsprozesse erhalten .
Wissenschaftliche Forschungsanwendungen
PF-06409577 has been extensively studied for its scientific research applications:
Chemistry: It is used as a tool compound to study the activation of AMPK and its downstream effects.
Medicine: This compound has potential therapeutic applications in treating metabolic disorders such as NAFLD, atherosclerosis, and diabetic nephropathy
Industry: It is used in the development of new therapeutic agents targeting metabolic diseases.
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is the AMP-activated protein kinase (AMPK), specifically the β1-containing isoforms . AMPK is an evolutionary conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in maintaining energy homeostasis within cells .
Mode of Action
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is a direct activator of AMPK . It binds directly to AMPK subunits, causing robust and sustained AMPK activation . This activation is indicated by increased phosphorylation of downstream substrates of AMPK .
Biochemical Pathways
The activation of AMPK by 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid leads to several downstream effects. These include the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . AMPK activation can inhibit human cancer cells via different mechanisms, including p53 activation, mTORC1 inhibition, autophagy induction, and degradation of oncogenes .
Pharmacokinetics
The clearance mechanism of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid in animals and humans involves uridine diphosphoglucuronosyl transferase (UGT)–mediated glucuronidation to an acyl glucuronide metabolite . This compound is orally bioavailable and possesses pharmacokinetic properties .
Result of Action
In established and primary human osteosarcoma cells, 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest . In macrophages, it reduces the inflammatory response and cholesterol synthesis .
Action Environment
The action, efficacy, and stability of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid can be influenced by environmental factors. For instance, it has been shown to preserve retinal pigment epithelium cells from UV radiation by activating AMPK signaling . .
Biochemische Analyse
Biochemical Properties
PF-06409577 potently activates the α1β1γ1 isoform of AMPK, a key regulator of cellular energy homeostasis . It prevents the dephosphorylation of this isoform, thereby maintaining its active state . This compound is similarly potent for β1 containing isoforms, but shows significantly lower potency for β2-containing isoforms of AMPK .
Cellular Effects
In various cell types, including osteosarcoma cells and macrophages, this compound has been shown to inhibit cell viability and proliferation, induce cell apoptosis and cell cycle arrest, and downregulate multiple receptor tyrosine kinases . It also reduces the inflammatory response and cholesterol synthesis in macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the activation of AMPK. This leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . It also suppresses fatty acid and cholesterol synthesis and reduces the expression of genes related to the inflammatory response .
Temporal Effects in Laboratory Settings
This compound has been shown to have dose-dependent effects in laboratory settings. For instance, it dose-dependently activates AMPK in bone marrow-derived macrophages (BMDMs), leading to increased phosphorylation of downstream substrates important for autophagy and fatty acid oxidation .
Dosage Effects in Animal Models
In animal models, oral administration of this compound at well-tolerated doses has been shown to potently inhibit the growth of osteosarcoma cells . It also reduces atherosclerosis in mouse models in a myeloid-derived AMPKβ1 dependent manner .
Metabolic Pathways
This compound is involved in the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis . By activating AMPK, this compound can inhibit pathways of de novo lipid and cholesterol synthesis .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cellular processes suggest that it is well-distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that it activates AMPK, it is likely to be present in the cytoplasm where AMPK is located .
Vorbereitungsmethoden
PF-06409577 is synthesized through a series of chemical reactions starting from 5-bromo-6-chloro-indoleThe final product is obtained through purification and crystallization processes .
Analyse Chemischer Reaktionen
PF-06409577 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können am Indolring oder am Phenylring auftreten. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Aktivierung von AMPK und seine nachgeschalteten Wirkungen zu untersuchen.
Medizin: This compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen wie NAFLD, Atherosklerose und diabetischer Nephropathie
Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung der AMPK β1-Isoform. Es bindet an die allosterische Arzneimittel- und Metabolitenbindungsstelle (ADaM) von AMPK, was zu dessen Aktivierung führt. Diese Aktivierung führt zur Phosphorylierung von nachgeschalteten Substraten wie ULK1 und Acetyl-CoA-Carboxylase, die wichtig für die Autophagie und die Fettsäureoxidation sind . Die Aktivierung von AMPK durch this compound reduziert auch die Entzündungsreaktion und die Cholesterinsynthese in Makrophagen .
Vergleich Mit ähnlichen Verbindungen
PF-06409577 ist einzigartig in seiner hohen Selektivität für die AMPK β1-Isoform. Ähnliche Verbindungen umfassen:
A-769662: Ein weiterer AMPK-Aktivator, aber mit geringerer Selektivität für die β1-Isoform.
Metformin: Ein weit verbreitetes Antidiabetikum, das AMPK aktiviert, jedoch durch einen anderen Mechanismus.
Biologische Aktivität
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a synthetic compound that has garnered attention due to its biological activity, particularly its role as a selective substrate for glucuronidation by the enzyme UGT1A1 and its activation of adenosine monophosphate-activated protein kinase (AMPK). This article delves into the biological properties of this compound, including its metabolic pathways, pharmacodynamics, and potential therapeutic applications.
- Molecular Formula : C19H16ClNO3
- Molecular Weight : 341.79 g/mol
- CAS Number : 1467057-23-3
Metabolic Pathways
This compound undergoes significant metabolism primarily through glucuronidation. Studies have shown that this compound is selectively converted to an acyl glucuronide metabolite (M1) by the enzyme UGT1A1. The conversion process exhibits a high degree of selectivity compared to β-estradiol, a known probe substrate for UGT1A1. The Michaelis-Menten kinetics for the formation of M1 from this compound indicate a value ranging from 131 to 212 μM and a between 107 and 3834 pmol/min/mg in various human tissues, including liver and intestine .
Activation of AMPK
This compound has been identified as a direct activator of AMPK, specifically the β1-containing isoforms. Activation of AMPK plays a crucial role in cellular energy homeostasis and has implications in metabolic disorders such as obesity and type 2 diabetes. The compound’s ability to activate AMPK suggests potential therapeutic applications in metabolic syndrome management .
Selective Substrate for UGT1A1
The compound's selective substrate nature for UGT1A1 highlights its utility in pharmacokinetic studies. The relative activity factors (RAF) for this compound were comparable to those of β-estradiol, indicating that it can serve as a reliable probe for assessing UGT1A1-mediated glucuronidation in drug development contexts .
Study on Glucuronidation
In a detailed study assessing the glucuronidation of this compound, researchers utilized a panel of 13 human recombinant UGT enzymes. The findings confirmed that UGT1A1 was predominantly responsible for converting this compound to M1. This study provides insights into the pharmacokinetic profiles of drugs metabolized by UGT enzymes, enhancing understanding in drug discovery and development processes .
AMPK Activation Studies
Further investigations into the activation of AMPK by this compound demonstrated significant increases in AMPK phosphorylation levels in cellular models. These findings support the hypothesis that this compound could be beneficial in treating conditions associated with impaired energy metabolism .
Summary Table of Biological Activity
Biological Activity | Details |
---|---|
AMPK Activation | Direct activator; enhances cellular energy metabolism |
UGT Enzyme Interaction | Highly selective substrate for UGT1A1; significant glucuronidation observed |
Metabolic Kinetics | : 131–212 μM; : 107–3834 pmol/min/mg |
Eigenschaften
IUPAC Name |
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXLWCFSUSXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467057-23-3 | |
Record name | PF-06409577 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06409577 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.